molecular formula C15H28O4 B12094084 Dipropyl nonanedioate CAS No. 6624-68-6

Dipropyl nonanedioate

Cat. No.: B12094084
CAS No.: 6624-68-6
M. Wt: 272.38 g/mol
InChI Key: QNYVMFXFJYGAJO-UHFFFAOYSA-N
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Description

Dipropyl nonanedioate, also known as dipropyl azelate, is an organic compound with the molecular formula C15H28O4. It is an ester derived from nonanedioic acid (azelaic acid) and propanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl nonanedioate can be synthesized through the esterification of nonanedioic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 100-150°C to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a consistent and high-yield production of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl nonanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanedioic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Nonanedioic acid and propanol.

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced compounds.

Scientific Research Applications

Dipropyl nonanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacturing of polymers, lubricants, and plasticizers due to its chemical stability and desirable physical properties.

Mechanism of Action

The mechanism of action of dipropyl nonanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Dipropyl nonanedioate can be compared with other similar compounds, such as:

    Diethyl nonanedioate: Another ester of nonanedioic acid, but with ethyl groups instead of propyl groups.

    Dimethyl nonanedioate: An ester of nonanedioic acid with methyl groups.

    Dibutyl nonanedioate: An ester of nonanedioic acid with butyl groups.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl groups contribute to its solubility, reactivity, and overall stability, making it suitable for various applications in research and industry.

Properties

CAS No.

6624-68-6

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dipropyl nonanedioate

InChI

InChI=1S/C15H28O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-13H2,1-2H3

InChI Key

QNYVMFXFJYGAJO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCCCCC(=O)OCCC

Origin of Product

United States

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